molecular formula C17H24FN3O2S B2411701 N-(2-fluorophenyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane-4-carboxamide CAS No. 1421450-80-7

N-(2-fluorophenyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane-4-carboxamide

Cat. No.: B2411701
CAS No.: 1421450-80-7
M. Wt: 353.46
InChI Key: NPHJAQARVBEAJQ-UHFFFAOYSA-N
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Description

The compound “N-(2-fluorophenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide” is a complex organic molecule. It contains a fluorophenyl group, a morpholinomethyl group, and a thiazepane carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The fluorophenyl group would contribute to the aromaticity of the molecule, the morpholinomethyl group would introduce a cyclic ether and the thiazepane carboxamide group would introduce a seven-membered ring with a sulfur atom and an amide functional group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the amide group, and the sulfur atom in the seven-membered ring. Fluorine is highly electronegative and can influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom, the amide group, and the sulfur atom in the seven-membered ring would all influence properties such as solubility, melting point, boiling point, and stability .

Scientific Research Applications

Radioligand Development for PET Imaging

N-(2-fluorophenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide and similar compounds have been investigated for their potential as radioligands in Positron Emission Tomography (PET) imaging. Research indicates these compounds show promising binding to peripheral benzodiazepine type receptors (PBR) in vivo, suggesting their utility in PET imaging of these receptors (Matarrese et al., 2001).

Antitumor Activity

Compounds structurally related to N-(2-fluorophenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide have demonstrated antitumor properties. For instance, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which shares structural similarities, inhibits the proliferation of certain cancer cell lines (Hao et al., 2017).

Antibacterial and Antifungal Activities

N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives, related to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities, with some showing good activity (Velupillai et al., 2015).

Inhibitors for Met Kinase Superfamily

Derivatives of N-(2-fluorophenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have shown efficacy in preclinical models for tumor stasis (Schroeder et al., 2009).

Development of CB2 Agonists

Some N-(3-(morpholinomethyl)-phenyl)-amides, similar in structure, have been discovered as potent and selective CB2 agonists. These compounds have shown promise in rodent models for postoperative pain (Worm et al., 2009).

Safety and Hazards

As with any chemical compound, handling “N-(2-fluorophenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling chemical substances .

Future Directions

The future research directions for this compound could involve studying its potential applications in medicinal chemistry, given the presence of several functional groups that are common in pharmaceutical compounds. Further studies could also explore its synthesis and reactivity .

Properties

IUPAC Name

N-(2-fluorophenyl)-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2S/c18-15-4-1-2-5-16(15)19-17(22)21-6-3-11-24-13-14(21)12-20-7-9-23-10-8-20/h1-2,4-5,14H,3,6-13H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHJAQARVBEAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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